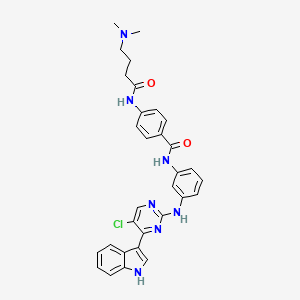
THZ1-R
描述
THZ1-R 是一种化学化合物,以其作为 THZ1 的非半胱氨酸反应性类似物而闻名。与 THZ1 相比,它对细胞周期蛋白依赖性激酶 7 (CDK7) 抑制的活性降低。 This compound 与 CDK7 的解离常数 (Kd) 为 142 纳摩尔 。这种化合物主要用于科学研究,以研究 CDK7 的抑制及其对细胞过程的影响。
科学研究应用
THZ1-R 在科学研究中具有广泛的应用,包括:
化学: 用作研究 CDK7 的抑制及其对化学反应的影响的工具。
生物学: 用于细胞研究,以了解 CDK7 在细胞周期调节和转录中的作用。
医学: 研究其在癌症治疗中通过靶向 CDK7 依赖性途径的潜在治疗应用。
工业: 用于开发靶向 CDK7 的新型化学抑制剂和药物。
作用机制
THZ1-R 通过与 CDK7 结合来发挥作用,CDK7 是细胞周期和转录的关键调节剂。通过抑制 CDK7,this compound 会破坏 RNA 聚合酶 II 的磷酸化,从而导致基因转录的抑制。 这种抑制会影响各种细胞过程,包括细胞周期进程和凋亡 。
生化分析
Biochemical Properties
THZ1-R plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to CDK7 with a dissociation constant (Kd) of 142 nM . The interaction between this compound and CDK7 is significant because CDK7 is involved in the regulation of transcription and cell cycle progression. By inhibiting CDK7, this compound can potentially disrupt these processes, leading to anti-cancer effects. Additionally, this compound has been shown to interact with other CDKs, such as CDK12 and CDK13, which are also involved in transcriptional regulation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of neuroblastoma and lung cancer cells by targeting CDKs involved in transcription . This inhibition leads to a decrease in the expression of genes essential for cell cycle progression and survival, ultimately resulting in cell death. Furthermore, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds covalently to cysteine residues in the ATP-binding sites of CDKs, such as CDK7, CDK12, and CDK13 . This covalent binding leads to the inhibition of CDK activity, which in turn disrupts transcriptional regulation and cell cycle progression. Additionally, this compound has been shown to induce changes in the phosphorylation status of RNA polymerase II, further affecting gene expression . These molecular interactions highlight the compound’s potential to target transcriptional dysregulation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of CDK activity and prolonged effects on gene expression and cell cycle regulation. The stability of this compound in different experimental conditions and its degradation products need to be further investigated to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK activity and induce anti-cancer effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes. Studies have shown that the therapeutic window for this compound is relatively narrow, and careful dosage optimization is required to achieve the desired anti-cancer effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels in cells, further affecting cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on CDKs and other targets. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with CDKs involved in transcriptional regulation. The subcellular localization of this compound can influence its potency and selectivity, as well as its potential for off-target interactions and toxicity.
准备方法
合成路线和反应条件
THZ1-R 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以获得所需的化合物。反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力条件来促进反应。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产品的高产率和纯度。使用色谱和结晶等先进的纯化技术是常见的,以达到所需的 this compound 质量。
化学反应分析
反应类型
THZ1-R 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中的官能团。
取代: this compound 可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。
常用的试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式。
相似化合物的比较
THZ1-R 与其他类似化合物(如 THZ1、E9 和其他 CDK 抑制剂)进行比较。this compound 的独特性在于其非半胱氨酸反应性以及其对 CDK7 的特异性结合亲和力。类似的化合物包括:
THZ1: CDK7 的共价抑制剂,其活性高于 this compound。
E9: 一种 CDK 抑制剂,通过不被 ABC 转运蛋白的底物来克服对 THZ1 的耐药性.
其他 CDK 抑制剂: 各种其他靶向不同细胞周期蛋白依赖性激酶的抑制剂,具有不同的特异性和活性。
This compound 的独特特性使其成为研究 CDK7 抑制及其在各种生物和医学环境中的意义的宝贵工具。
属性
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERFPPIPKZNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?
A1: The research indicates that the main driver of THZ1 resistance in the this compound cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in this compound cells. []
Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?
A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:
- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []
- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
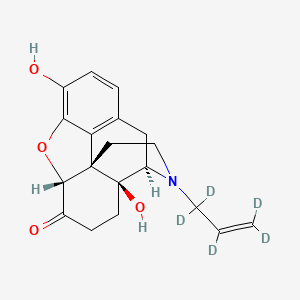
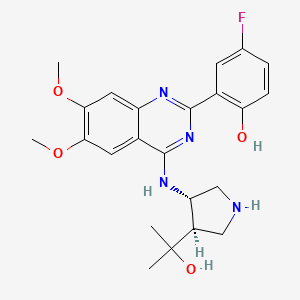
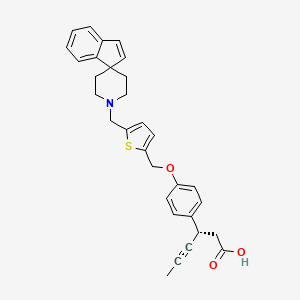
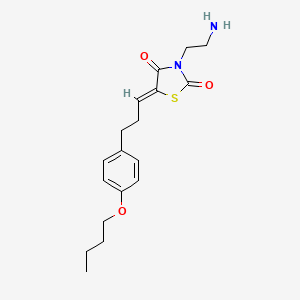
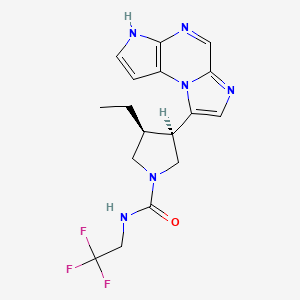
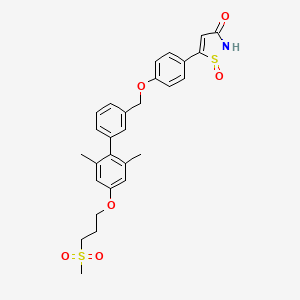
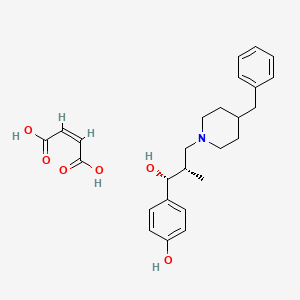
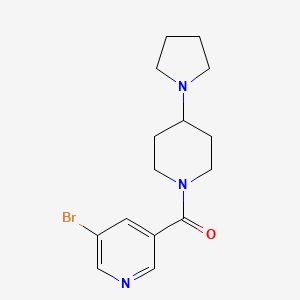
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)
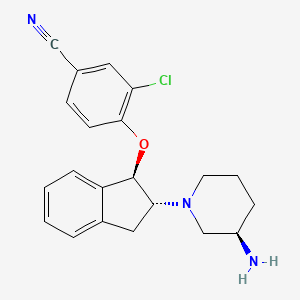

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
